molecular formula C11H15BrO B2892827 4-(3-Bromopropyl)-1-methoxy-2-methylbenzene CAS No. 92644-18-3

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene

Cat. No.: B2892827
CAS No.: 92644-18-3
M. Wt: 243.144
InChI Key: ZQVKTCHSOHXQLG-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a bromopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-1-methoxy-2-methylbenzene typically involves the bromination of 1-methoxy-2-methylbenzene followed by a nucleophilic substitution reaction. The process can be summarized as follows:

    Bromination: 1-methoxy-2-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the para position relative to the methoxy group.

    Nucleophilic Substitution: The resulting bromo compound undergoes a nucleophilic substitution reaction with 3-bromopropyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dehalogenated compounds or reduced aromatic rings.

Scientific Research Applications

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-1-methoxy-2-methylbenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloropropyl)-1-methoxy-2-methylbenzene: Similar structure but with a chlorine atom instead of bromine.

    4-(3-Bromopropyl)-1-methoxybenzene: Lacks the methyl group on the benzene ring.

    4-(3-Bromopropyl)-2-methylbenzene: Lacks the methoxy group on the benzene ring.

Uniqueness

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

4-(3-bromopropyl)-1-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVKTCHSOHXQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 42-3 (860 mg) was dissolved in methylene chloride (30 ml), triphenylphosphine (1.39 g) and N-bromosuccinimide (0.934 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr, and at room temperature for 2 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (50 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (800 mg) as a colorless oil.
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
0.934 g
Type
reactant
Reaction Step Two

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